1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine
Description
1-(4-Fluoro-3-methoxyphenyl)-2-methylpropan-2-amine (molecular formula: C₁₁H₁₆FNO) is a substituted phenethylamine derivative featuring a 4-fluoro-3-methoxyphenyl group attached to a 2-methylpropan-2-amine backbone. Key structural attributes include:
- Fluorine at the para-position of the phenyl ring, which enhances lipophilicity and metabolic stability.
- Geminal dimethyl groups on the amine-bearing carbon, which may sterically hinder enzymatic degradation .
This compound has been investigated in the context of antitumor agents () and shares structural similarities with bioactive molecules in antimicrobial and antioxidant studies .
Properties
CAS No. |
1784155-33-4 |
|---|---|
Molecular Formula |
C11H16FNO |
Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16FNO/c1-11(2,13)7-8-4-5-9(12)10(6-8)14-3/h4-6H,7,13H2,1-3H3 |
InChI Key |
YCTJAZLTWRVMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)F)OC)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde and 2-methylpropan-2-amine.
Condensation Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde reacts with the amine group of 2-methylpropan-2-amine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NaOH, KOH) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amine group may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropan-2-Amines
1-(4-Methoxy-3-Methylphenyl)-2-Methylpropan-2-Amine
- Molecular Formula: C₁₂H₁₉NO
- Key Differences : Replaces fluorine with a methyl group at the para-position and retains a methoxy group at the meta-position.
1-(4-Methoxyphenyl)-2-Methylpropan-2-Amine
- Molecular Formula: C₁₁H₁₇NO
- Key Differences : Lacks the fluorine atom entirely, retaining only the meta-methoxy group.
- Activity : Serves as a precursor in indole alkaloid synthesis () and shares structural motifs with 4-methoxyamphetamine ().
- Structural Impact : Absence of fluorine may reduce metabolic stability and lipophilicity compared to the target compound .
Fluorinated Analogs
1-(3-Fluoro-4-Methylphenyl)-2-Methylpropan-2-Amine
- Molecular Formula : C₁₁H₁₆FN
- Key Differences : Fluorine at the meta-position and methyl at the para-position.
- Activity: Limited data exist, but positional isomerism could influence binding to adrenergic or serotonin receptors .
- Structural Impact : Altered substituent positions may disrupt electronic symmetry critical for specific biological interactions.
2-[4-(Trifluoromethyl)Phenyl]Propan-2-Amine
Complex Derivatives with Additional Functional Groups
N-(2-(4-(4-Fluoro-3-Methylphenyl)-1H-1,2,3-Triazol-1-yl)Ethylidene)-2-Methylpropan-2-Amine Oxide (9f)
- Molecular Formula : C₁₅H₂₀FN₃O
- Key Differences : Incorporates a triazole ring and a 4-fluoro-3-methylphenyl group.
- Activity : Exhibits potent antioxidant properties (LOX inhibition: 27 µM; hydroxyl radical scavenging: 99.9%), attributed to the triazole moiety and tert-butyl group .
E/Z-(2-{4-[1-(4-Chlorophenyl)-2-(4-Fluoro-3-Methoxyphenyl)-Propenyl]-Phenoxy} Ethyl)-Dimethyl-Amine (Compound 27)
- Molecular Formula: C₂₆H₂₇ClFNO₂
- Key Differences : Chlorophenyl and propenyl extensions increase molecular complexity.
- Activity : Tested for estrogenic/anti-estrogenic activity via YES assay, though results are unspecified ().
- Structural Impact : Bulky substituents may limit bioavailability compared to simpler phenethylamines.
Dichlorinated Analogs
1-(2,4-Dichlorophenyl)-2-Methylpropan-2-Amine
- Molecular Formula : C₁₀H₁₃Cl₂N
- Key Differences : Dichloro substitution at the ortho and para positions.
- Activity : Higher lipophilicity (LogP: ~3.5) suggests enhanced membrane permeability but may increase toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
